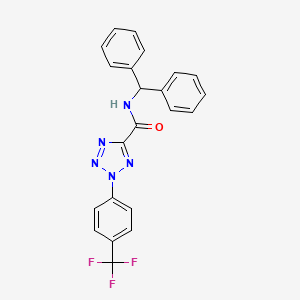

![molecular formula C21H20N4O5S B2867144 4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-04-6](/img/structure/B2867144.png)

4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

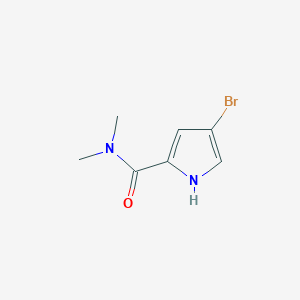

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has dimethoxy and nitro groups attached to the benzene ring, and a thieno[3,4-c]pyrazole moiety attached to the nitrogen of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which provides stability and conjugation, and an amide group, which can participate in hydrogen bonding. The dimethoxy groups could increase electron density on the benzene ring, and the nitro group is a strong electron-withdrawing group .Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of reactions. For example, the amide group can be hydrolyzed to yield a carboxylic acid and an amine. The nitro group can be reduced to an amine, and the dimethoxy groups can be demethylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in water. The nitro group is typically associated with reactivity .Scientific Research Applications

Antihypertensive Activity

The synthesis and evaluation of various benzamides, including those with modifications on the thiophene ring, have demonstrated significant potency in antihypertensive activity. Specifically, compounds with acetyl substitution on the thiophene ring have shown increased potency, highlighting the potential for derivatives of the mentioned chemical structure to serve as potent antihypertensive agents. These findings suggest a promising avenue for the development of new medications targeting hypertension (Sanfilippo et al., 1993).

Antitumor Agents

Benzothiazole derivatives have been identified as potent antitumor agents. The structure-based design led to the synthesis of biologically stable derivatives showing excellent inhibitory effects on tumor growth in vivo. This suggests that modifications of the core structure, similar to the compound , could yield promising candidates for cancer therapy, with selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Molecular Interactions and Solid-State Analysis

The detailed molecular interaction and solid-state structure analysis of antipyrine-like derivatives provide insight into the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies. These studies, focusing on compounds with benzamide structures, underscore the importance of intermolecular interactions in dictating the properties and stability of pharmaceutical compounds, which could be relevant for designing derivatives with improved pharmacological profiles (Saeed et al., 2020).

Antibacterial Activity

Research on benzodthiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesis and evaluation of these compounds reveal their potential as novel antibacterial agents, suggesting that structural analogs of the mentioned compound could serve as a basis for developing new antibacterial drugs (Palkar et al., 2017).

Solid-State Arrangement and Properties

The functionalization of benzamides with nitro substituents has been shown to influence their solid-state arrangement and absorption properties. Studies on positional isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide have highlighted how these modifications impact the material's physical characteristics. This information could be vital for the development of pharmaceuticals with tailored absorption and solubility profiles (Latiff et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-12-5-4-6-13(7-12)24-20(15-10-31-11-16(15)23-24)22-21(26)14-8-18(29-2)19(30-3)9-17(14)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNLCEKKEUKUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867067.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2867071.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)

![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)

![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)